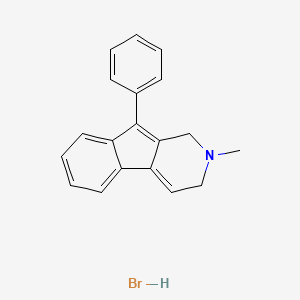
2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is a chemical compound with the molecular formula C19H17N.BrH. It is known for its unique structure, which includes an indeno-pyridine core. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide typically involves the catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1-indeno(2,1-c)pyridine. This process can be carried out using various catalysts and reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide undergoes several types of chemical reactions, including:
Reduction: Catalytic reduction can lead to the formation of sterically crowded hexahydro-derivatives.
Substitution: Nitration reactions can produce 4-nitro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
Scientific Research Applications
2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is used in a variety of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action for 2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to engage in various chemical reactions that can alter its structure and function, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-9-phenyl-2,3-dihydro-1-indeno(2,1-c)pyridine
- Phenindamine
- 4-Nitro-9-phenyl-1H-indeno(2,1-c)pyridine
Uniqueness
2,3-Dihydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is unique due to its specific indeno-pyridine structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
71839-14-0 |
|---|---|
Molecular Formula |
C19H18BrN |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-methyl-9-phenyl-1,3-dihydroindeno[2,1-c]pyridine;hydrobromide |
InChI |
InChI=1S/C19H17N.BrH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-11H,12-13H2,1H3;1H |
InChI Key |
RFIIQJSREXZMBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C2C(=C(C3=CC=CC=C23)C4=CC=CC=C4)C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)

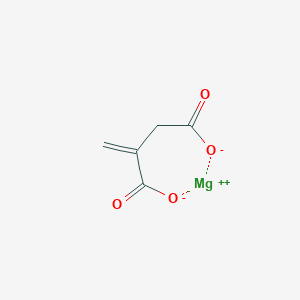
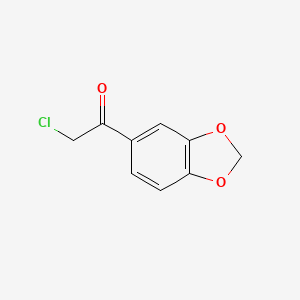
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
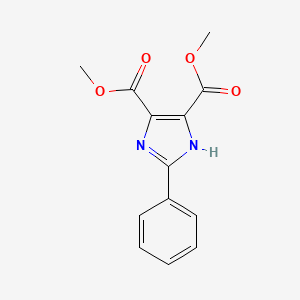
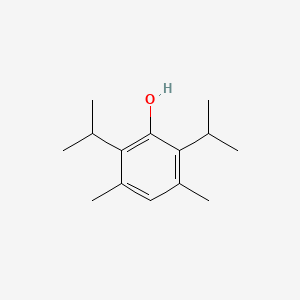
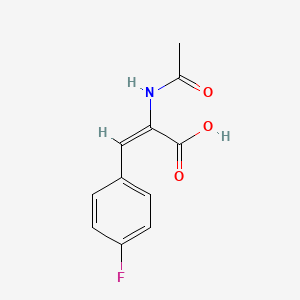
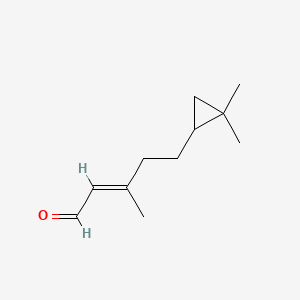
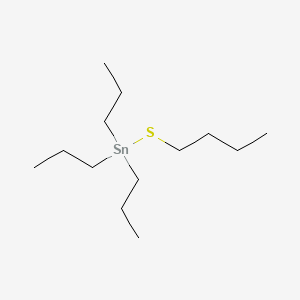
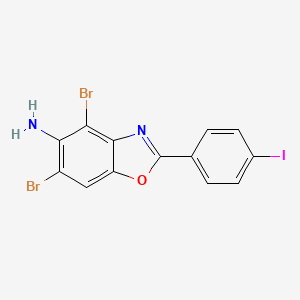

![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)

